2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Overview
Description
2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: is a chemical compound with the molecular formula C6H7N3O4 . It is a nitro-substituted derivative of imidazo[2,1-b][1,3]oxazine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
It’s known that this compound is an intermediate in the synthesis of (s)-pa 824 , a novel anti-tuberculosis drug. Therefore, it’s plausible that it may interact with similar targets as (S)-PA 824.
Biochemical Pathways
Given its role as an intermediate in the synthesis of (s)-pa 824 , it’s plausible that it may affect similar pathways as (S)-PA 824.
Pharmacokinetics
It’s known that the compound has a molecular weight of 18514 , which may influence its bioavailability.
Result of Action
Given its role as an intermediate in the synthesis of (s)-pa 824 , it’s plausible that it may have similar effects as (S)-PA 824.
Action Environment
It’s known that the compound has a predicted boiling point of 4462±550 °C , and it’s recommended to be stored at 2-8°C . These factors may influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically involves the nitration of its precursor, 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol . The nitration reaction is usually carried out using a nitrating agent such as nitric acid or sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with advanced temperature control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for the production of This compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in the formation of 2-amino-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol .
Substitution: : The compound can undergo nucleophilic substitution reactions at the nitro group or other positions on the ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Typical reducing agents include tin chloride and iron powder in acidic conditions.
Substitution: : Nucleophiles such as ammonia or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of nitroso or nitrate derivatives.
Reduction: : Formation of 2-amino-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol .
Substitution: : Formation of N-substituted or C-substituted derivatives.
Scientific Research Applications
2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound can be used as a probe to study biological systems and molecular interactions.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: can be compared with other similar compounds, such as imidazo[2,1-b][1,3]oxazine derivatives and nitro-substituted heterocycles . Its uniqueness lies in the presence of the nitro group, which imparts distinct chemical and biological properties compared to its analogs.
List of Similar Compounds
Imidazo[2,1-b][1,3]oxazine
2-amino-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Nitro-substituted heterocycles
Properties
IUPAC Name |
2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPMGBWSFUHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415053 | |
Record name | 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880345-50-6 | |
Record name | 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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